N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester
Description
N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester (CAS: 1171893-03-0) is a boronic ester derivative featuring a pyridine core substituted with a dimethylamine group at the 4-position and a pinacol-protected boronic acid moiety at the 2-position. Key synonyms include 6-(Dimethylamino)pyridin-3-ylboronic acid pinacol ester and 2-(Dimethylamino)pyridine-5-boronic acid pinacol ester . The compound is synthesized with a purity of 95% and is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures critical in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C13H21BN2O2 |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-10(16(5)6)7-8-15-11/h7-9H,1-6H3 |
InChI Key |
JCJAXHWILUQTFZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester typically involves the reaction of N,N-dimethylpyridin-4-amine with a boronic acid derivative in the presence of a pinacol ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using oxidative conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF or toluene) are commonly used.
Protodeboronation: Oxidative reagents and radical initiators are often employed.
Major Products
Scientific Research Applications
N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound finds applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the transfer of the organic moiety to the palladium center, enabling the coupling reaction.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
- N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218791-46-8): Features a pyrimidine ring with a diethylamino group at the 2-position.
- 2-(Methylamino)pyrimidine-5-boronic Acid Pinacol Ester (CAS: N/A): Substitution with a methylamino group introduces moderate electron-donating effects but retains lower reactivity than pyridine-based analogs due to pyrimidine’s dual nitrogen atoms .
Substituent Position and Functional Groups
- N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine (CAS: N/A): Contains a methyl group at the 3-position instead of dimethylamine at the 4-position. This positional isomerism may sterically hinder coupling reactions or alter regioselectivity .
- 2-Methoxy-5-(dioxaborolan-2-yl)-3-pyridinamine (CAS: 893440-50-1): A methoxy group at the 2-position and an amino group at the 3-position create a mixed electronic profile (electron-withdrawing methoxy vs. electron-donating amine), influencing reactivity and solubility .
Reactivity in Cross-Coupling Reactions
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound provides stronger electron donation than methoxy () or halogenated substituents (), facilitating oxidative addition in palladium-catalyzed reactions .
- Stability Under Reaction Conditions: Boc-protected analogs (e.g., ) exhibit enhanced stability under basic conditions but require deprotection steps, whereas the dimethylamino group in the target compound avoids this limitation .
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